3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C8H11N5 and its molecular weight is 177.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazoles can interact with a variety of biological targets. For instance, some pyrazoles have been found to interact with estrogen receptors and alcohol dehydrogenase . .
Mode of action
The mode of action of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles act as inhibitors, blocking the activity of their target, while others may act as agonists, enhancing the activity of their target .
Biochemical pathways
Pyrazoles can affect a variety of biochemical pathways. For example, some pyrazoles have been found to inhibit the p38 MAP kinase pathway . .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles have been found to have good bioavailability and metabolic stability . .
Result of action
The molecular and cellular effects of pyrazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some pyrazoles have been found to have anti-inflammatory, antibacterial, and antineoplastic activities . .
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWLSIMBDFNLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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